Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
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Description
Synthesis Analysis
The synthesis of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate involves several steps aimed at integrating difluoro and dioxolan functionalities into the compound. An efficient protocol has been described, highlighting the challenges and creative solutions adopted in organic synthesis to achieve high optical purity of the compound, crucial for further applications and studies (Mukarram et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound, as well as its polymorphic forms, has been characterized using various spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance. These studies reveal the subtle structural differences and challenges in the analytical characterization of polymorphic forms (Vogt et al., 2013).
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound structurally related to Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, exhibits polymorphism. This presents analytical and physical characterization challenges, as the two polymorphic forms show very similar spectra and diffraction patterns. Detailed studies, including solid-state nuclear magnetic resonance and various molecular spectroscopic methods, are performed to characterize the subtle structural differences between these forms (Vogt et al., 2013).
Synthesis and Characterization of Diastereomers
Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan4-yl]-2,2-difluoro-3-hydroxypropanoate, an important intermediate in the preparation of gemcitabine hydrochloride, exhibits diastereomeric forms. The diastereomer ethyl 3-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate exists in a 3:1 ratio. Differences in the physical properties of these diastereomers lead to the characterization of the more relevant diastereomer in high optical purity, which is adaptable on an industrial scale (Mukarram et al., 2011).
Kinetic Resolution in Synthesis
Kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates is performed using (R)-benzotetramisole as a catalyst. The process demonstrates the influence of the aryl group's nature on the enantio-selectivity factor (s). Substrates with phenyl or naphthyl groups or phenyl substituted with electron-donating groups achieve high selectivity, while electron-withdrawing substitutions lower the s value. This method's applicability is demonstrated in preparative scale resolutions (Zhou et al., 2008).
Synthesis of Difluorinated Pseudopeptides
2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, is used in the Ugi reaction to prepare various difluorinated pseudopeptides. These compounds are deprotected to furnish difluorinated pseudopeptides, showcasing the chemical versatility and potential applications in synthesizing complex molecular structures (Gouge et al., 2004).
properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate | |
CAS RN |
114420-06-3 |
Source
|
Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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